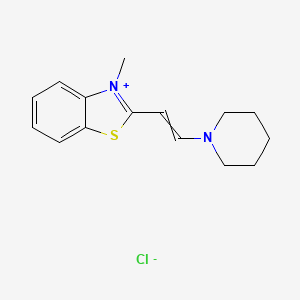

3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride

Description

Properties

CAS No. |

63512-55-0 |

|---|---|

Molecular Formula |

C15H19ClN2S |

Molecular Weight |

294.8 g/mol |

IUPAC Name |

3-methyl-2-(2-piperidin-1-ylethenyl)-1,3-benzothiazol-3-ium;chloride |

InChI |

InChI=1S/C15H19N2S.ClH/c1-16-13-7-3-4-8-14(13)18-15(16)9-12-17-10-5-2-6-11-17;/h3-4,7-9,12H,2,5-6,10-11H2,1H3;1H/q+1;/p-1 |

InChI Key |

IISUOAKTJZTCTI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)C=CN3CCCCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride generally involves a nucleophilic addition or substitution reaction where 3-methylbenzothiazole is reacted with a piperidine derivative, typically under mild to moderate heating conditions. The reaction forms the quaternary ammonium salt by introducing the piperidinovinyl substituent at the 2-position of the benzothiazole ring, followed by chloride ion association.

This approach is consistent with the preparation of benzothiazolium salts, where the heterocyclic nitrogen or sulfur atoms act as nucleophilic sites for substitution or addition reactions with alkyl or vinyl amines such as piperidine.

Detailed Stepwise Synthesis

While specific experimental protocols for this exact compound are limited in publicly available literature, the synthesis can be inferred from analogous benzothiazolium salt preparations and the general principles of heterocyclic quaternization:

Starting Material Preparation:

- 3-Methylbenzothiazole is synthesized or procured as the primary heterocyclic substrate.

Formation of 2-(2-piperidinovinyl) Substituent:

- 3-Methylbenzothiazole undergoes a reaction with piperidine or a piperidine derivative containing a vinyl group.

- This reaction likely proceeds via nucleophilic attack by the piperidine nitrogen on the 2-position of the benzothiazole ring, facilitated by the electrophilicity of the vinyl group.

- Reaction conditions typically include controlled heating (temperature range may vary between 60–130 °C) and the use of solvents such as ethanol, methanol, or other polar aprotic solvents to enhance solubility and reaction kinetics.

Quaternization and Salt Formation:

- The intermediate is then treated with hydrochloric acid or a chloride salt source to form the chloride salt of the quaternary ammonium compound.

- The product precipitates or is isolated by solvent evaporation, filtration, and recrystallization.

Optimization of Reaction Parameters

- Temperature: Moderate heating is crucial to facilitate the nucleophilic substitution without decomposing sensitive functional groups.

- Solvent: Polar solvents are preferred to dissolve both reactants and promote ionic interactions.

- Molar Ratios: Stoichiometric or slight excess of piperidine derivative ensures complete conversion of 3-methylbenzothiazole.

- Reaction Time: Typically ranges from several hours to overnight, depending on the scale and conditions.

Comparative Analysis with Related Benzothiazolium Ionic Liquids

Although specific data on 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride are scarce, extensive research on structurally similar 3-methyl-2-alkylthio benzothiazolyl ionic liquids provides valuable insights into preparation methods and reaction outcomes.

Synthesis of 3-Methyl-2-alkylthio Benzothiazolyl Ionic Liquids

- A three-step synthetic route is commonly employed:

- Nucleophilic substitution of 2-mercaptobenzothiazole with alkyl bromides to yield 2-alkylthio benzothiazoles.

- Quaternization with 4-methyl benzene sulfonic acid methyl ester to form 3-methyl-2-alkylthio benzothiazolium tosylates.

- Anion exchange to obtain various ionic liquids with different anions such as bis(trifluoromethylsulfonyl)amide or hexafluorophosphate.

Reaction Conditions and Yields

| Step | Reaction Conditions | Yield Range (%) |

|---|---|---|

| Nucleophilic substitution | 338–343 K, 10–18 h | 90.35–96.48 |

| Quaternization | ~403 K, 6–7 h | 68–97 |

| Anion exchange | Room temperature, 12–13 h | 90–99 |

The yields and purity are optimized by controlling temperature, reaction time, and purification methods such as silica gel chromatography and recrystallization.

Spectral and Analytical Characterization

- NMR (1H, 13C): Confirms substitution patterns and alkyl chain length.

- IR Spectroscopy: Identifies functional groups and confirms quaternization.

- Mass Spectrometry: Verifies molecular weight and ionic species.

- Thermal Analysis: Assesses stability and melting points.

Data Tables Summarizing Key Preparation Outcomes

Table 1. Representative Yields and Molecular Weights of Benzothiazolium Ionic Liquids (Analogous Compounds)

| Entry | Compound Abbreviation | Molecular Weight (g/mol) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| A1 | 3-Methyl-2-S-C1-MBT [OTs] | 367.51 | 97 | 6 |

| A2 | 3-Methyl-2-S-C2-MBT [OTs] | 381.53 | 95 | 6 |

| A3 | 3-Methyl-2-S-C4-MBT [OTs] | 409.59 | 85 | 6 |

| A4 | 3-Methyl-2-S-C6-MBT [OTs] | 437.64 | 72 | 6.5 |

| A5 | 3-Methyl-2-S-C8-MBT [OTs] | 465.69 | 68 | 7 |

Note: These compounds share structural similarities with the target compound and provide a benchmark for synthesis parameters and yields.

Research Outcomes and Observations

- The synthesis of benzothiazolium salts like 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride requires careful control of reaction temperature and time to maximize yield and purity.

- Nucleophilic substitution at the 2-position of benzothiazole is temperature-dependent, with moderate heating favoring substitution at the sulfur atom.

- Quaternization reactions typically proceed efficiently at elevated temperatures (~403 K) with methyl ester sulfonates or similar electrophiles.

- Anion exchange reactions enable tuning of physical and chemical properties, including solubility and thermal stability.

- Analogous benzothiazolium ionic liquids exhibit melting points ranging from viscous liquids to solids depending on alkyl chain length and anion type.

- Spectral analysis confirms the structural integrity of synthesized compounds.

- The methodologies applied to related benzothiazolium compounds can be adapted for the preparation of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride, with optimization based on the specific piperidinovinyl substituent.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides , while reduction may produce benzothiazole derivatives with reduced functional groups .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .

Biology: In biological research, this compound is studied for its potential biological activity . It may be used in the development of bioactive molecules and pharmaceuticals .

Medicine: In medicine, 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be employed in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzothiazolium Derivatives

Benzothiazolium derivatives are widely studied for their tunable optical properties and reactivity. Below is a detailed comparison of 3-methyl-2-(2-piperidinovinyl)benzothiazolium chloride with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Thioflavin-T’s 4-methylaminophenyl group enables selective binding to amyloid fibrils, a property absent in furan- or piperidine-substituted analogs .

Counterion Influence :

- Chloride and bromide counterions generally enhance solubility in polar solvents compared to iodides, which may precipitate in aqueous systems .

Spectroscopic Properties: Compounds with aryl-furan substituents (e.g., 5a-h) exhibit redshifted UV-Vis absorption due to extended conjugation, whereas the piperidinovinyl group may introduce steric hindrance, reducing aggregation-induced emission . Thioflavin-T’s fluorescence quantum yield is significantly higher (Φ ~0.7) than most synthetic benzothiazolium salts, attributed to its rigid dimethylaminophenyl substituent .

Biological Activity

3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is a synthetic compound that has garnered attention in biological research for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHClNS

- Molecular Weight : 284.80 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 3-Methyl-2-(2-piperidinovinyl)benzothiazolium chloride is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biological pathways, potentially influencing cellular processes such as apoptosis and cell proliferation. The specific mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain signaling pathways involved in cancer progression and other diseases.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Case Studies and Research Findings

- Anticancer Studies :

- Molecular Docking Studies :

- Comparative Analysis :

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.